molecular formula C10H8BrNO2 B11758115 6-Bromo-3-hydroxy-3-vinylindolin-2-one

6-Bromo-3-hydroxy-3-vinylindolin-2-one

Cat. No.: B11758115
M. Wt: 254.08 g/mol
InChI Key: HRMVPJTWAZVOJM-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-3-vinylindolin-2-one is a compound belonging to the indolinone family, which is characterized by a fused indole and lactam structure. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a vinyl group in this compound adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxy-3-vinylindolin-2-one typically involves the bromination of 3-hydroxy-3-vinylindolin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl group, resulting in the formation of 6-Bromo-3-vinylindolin-2-one.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the vinyl group into an alkyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various substituted indolinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions to create diverse chemical libraries.

    Biology: The compound’s structural similarity to natural indole derivatives makes it a candidate for studying biological processes and interactions.

    Medicine: Indolinone derivatives, including 6-Bromo-3-hydroxy-3-vinylindolin-2-one, have shown promise as anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-3-vinylindolin-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the vinyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

    3-Hydroxy-3-vinylindolin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Bromoindolin-2-one: Lacks the hydroxyl and vinyl groups, which can affect its chemical properties and applications.

    3-Hydroxy-3-methylindolin-2-one: Contains a methyl group instead of a vinyl group, leading to different steric and electronic effects.

Uniqueness: 6-Bromo-3-hydroxy-3-vinylindolin-2-one is unique due to the combination of the bromine atom, hydroxyl group, and vinyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-3-ethenyl-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C10H8BrNO2/c1-2-10(14)7-4-3-6(11)5-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13)

InChI Key

HRMVPJTWAZVOJM-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C2=C(C=C(C=C2)Br)NC1=O)O

Origin of Product

United States

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